N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide
Description
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide is a sulfonamide derivative featuring a 3,4-dimethylisoxazole core linked to a phenylsulfamoyl group and a 3,5-dinitrobenzamide substituent. Structural characterization of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structural validation .
Properties
Molecular Formula |
C18H15N5O8S |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C18H15N5O8S/c1-10-11(2)20-31-18(10)21-32(29,30)16-5-3-13(4-6-16)19-17(24)12-7-14(22(25)26)9-15(8-12)23(27)28/h3-9,21H,1-2H3,(H,19,24) |
InChI Key |
NTFZKWIBEVVKSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
One-Pot Sulfamoylation-Amidation
A streamlined approach combines sulfamoylation and amidation in a single pot. 4-Aminobenzenesulfonyl chloride , 3,4-dimethyl-1,2-oxazol-5-amine , and 3,5-dinitrobenzoyl chloride are reacted sequentially in DCM with triethylamine, yielding the target compound in 55% yield.
Microwave-Assisted Nitration
Microwave irradiation (150°C, 20 min) accelerates the nitration of benzamide, improving yields to 90% while reducing side products.
Critical Analysis of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Oxazole synthesis | Hydroxylamine HCl, EtOH, reflux | 68–72 | Over-oxidation of diketone |
| Sulfamoylation | DCM, TEA, 25°C | 65–70 | Poor solubility of intermediates |
| Nitration | HNO/HSO, 50°C | 80–85 | Positional selectivity for 3,5-dinitro |
| Amidation | Pyridine, DCM, 25°C | 60–65 | Hydrolysis of acyl chloride |
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert nitro groups to amines, significantly changing the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and create derivatives with varying biological activities.
Research indicates that N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide exhibits potential antimicrobial and anticancer properties. Studies have shown that it may inhibit specific enzymes or receptors involved in disease processes.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines (e.g., breast cancer and leukemia). The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Medicine
Ongoing research is focused on exploring this compound as a drug candidate for various diseases due to its promising biological activity. Its potential therapeutic applications include:
- Antiviral Properties : Similar compounds have shown effectiveness in inhibiting viral replication by targeting viral enzymes.
Case Study: Antiviral Mechanism
In vitro studies have demonstrated that compounds related to this compound can disrupt viral replication cycles by interfering with nucleic acid synthesis.
Industrial Applications
In industrial chemistry, this compound is utilized in developing new materials and as a catalyst in specific chemical reactions. Its unique structural features allow for enhanced performance in catalytic processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Structural Analogues in Pharmacopeial Standards
USP Sulfamethoxazole Related Compound A (N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide) shares the phenylsulfamoyl backbone but differs in two critical regions:
- Heterocyclic Core : The 5-methylisoxazol-3-yl group (vs. 3,4-dimethyl-1,2-oxazol-5-yl in the target compound) lacks the additional methyl group at position 3.
- Substituent: An acetamide group replaces the 3,5-dinitrobenzamide moiety. Pharmacopeial guidelines for such compounds emphasize storage in light-resistant containers at room temperature, suggesting nitro groups in the target compound may confer photosensitivity .
Isoxazole-Based Derivatives in Recent Research
Compound CF2 (N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide) shares the 3,4-dimethylisoxazole sulfamoyl group but incorporates a dioxoisoindoline-pentanamide chain instead of nitrobenzamide. Key distinctions include:
- Functional Groups : The dioxoisoindoline moiety introduces rigidity and hydrogen-bonding capacity, contrasting with the planar, electron-deficient nitrobenzamide.
- Molecular Weight : CF2 (C₂₃H₂₂N₄O₆S; ~506.5 g/mol) is heavier than the target compound (C₁₉H₁₆N₄O₇S; ~476.4 g/mol), affecting pharmacokinetic properties like diffusion rates .
Thiazole and Triazole Analogues
Thiazoles and triazoles offer distinct electronic profiles and metabolic pathways compared to isoxazoles, often influencing target selectivity .
Tabulated Comparison of Key Compounds
Implications of Structural Variations
- Steric Hindrance : The 3,4-dimethylisoxazole core may confer greater steric shielding than 5-methylisoxazole, influencing metabolic degradation rates .
- Solubility and Stability : Nitro groups may reduce aqueous solubility but increase photochemical instability, necessitating specialized storage conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide?
- Answer : The synthesis typically involves sequential functionalization:
Sulfonylation : React 3,4-dimethyl-1,2-oxazol-5-amine with 4-chlorosulfonylbenzoyl chloride to introduce the sulfamoyl group.
Nitrobenzamide coupling : Attach 3,5-dinitrobenzoyl chloride to the sulfonylated intermediate via nucleophilic acyl substitution.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .
Key validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>98%) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Answer :
- Spectroscopy :
- 1H/13C NMR : Assign aromatic protons (δ 8.2–8.5 ppm for nitro groups) and oxazole methyl groups (δ 2.1–2.3 ppm) .
- IR : Confirm sulfonamide (1330–1350 cm⁻¹) and carbonyl (1680 cm⁻¹) stretches .
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic space group P21/c, R factor ≤0.06) for absolute configuration .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ at m/z 488.08 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
- Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines vs. COX-2 inhibition for anti-inflammatory assays) .
- Compound purity : Re-evaluate via HPLC-MS to exclude impurities (>99% purity required) .
- Structural analogs : Test derivatives (e.g., replacing nitro groups with halogens) to isolate pharmacophoric contributions .
- Theoretical frameworks : Apply quantitative structure-activity relationship (QSAR) models to reconcile divergent results .
Q. What experimental strategies are recommended for elucidating the mechanism of action?
- Answer :
- In silico docking : Use AutoDock Vina to predict binding to target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .
- Enzyme inhibition assays : Measure IC50 values under controlled pH and temperature (e.g., 37°C, pH 7.4) .
- Metabolic profiling : LC-MS/MS to track metabolite formation in hepatic microsomes, identifying potential prodrug activation .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Answer :
- Variable substituents : Systematically modify the oxazole’s methyl groups (e.g., 3-Cl, 4-F) and nitro positions (e.g., 3-CN, 5-SO2NH2) .
- Data-driven design : Apply multivariate analysis (e.g., PCA) to correlate substituent electronegativity with bioactivity .
- High-throughput screening : Use 96-well plate assays to test derivatives against multiple targets (e.g., kinases, GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
